molecular formula C8H8BF3O2 B2975319 [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid CAS No. 2408428-32-8

[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid

Cat. No.: B2975319
CAS No.: 2408428-32-8
M. Wt: 203.96
InChI Key: XZEISZSOTYMTPB-UHFFFAOYSA-N
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Description

“[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid” is a boronic acid derivative. It has a molecular weight of 203.96 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H8BF3O2 . The InChI code is 1S/C8H8BF3O2/c10-8(11,12)5-6-3-1-2-4-7(6)9(13)14/h1-4,13-14H,5H2 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Catalysis and Synthesis

  • Catalytic Applications : [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid derivatives, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been found effective as catalysts in chemical reactions. For instance, they catalyze the dehydrative amidation between carboxylic acids and amines, facilitating α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

  • Protective Groups in Organic Synthesis : Boronic esters derived from compounds like 2,6-bis(trifluoromethyl)phenyl boronic acid are used as protective groups for diols. These esters are stable and can be deprotected under mild conditions, proving useful in the synthesis of complex organic molecules (Shimada et al., 2018).

Molecular Recognition and Sensing

  • Saccharide Recognition : Phenyl boronic acids, including variants of this compound, have shown utility in saccharide recognition. They bind to pendant diols, which is useful in sensing applications, particularly for detecting sugars (Mu et al., 2012).

  • Biological Interactions : Boronic acids interact with carbohydrate moieties on biological membranes, which can be significant for developing biomedical applications such as sensors or drug delivery systems (Otsuka et al., 2003).

Pharmaceutical and Biomedical Applications

  • Development of Enzyme Inhibitors and Therapeutics : Boronic acid compounds, including derivatives of this compound, have been explored for developing potent enzyme inhibitors, cancer therapy agents, and as mimics of antibodies for recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).

  • Polymers for Biomedical Use : Boronic acid-containing polymers are valuable in various biomedical applications, including treatments for HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them versatile in medical applications (Cambre & Sumerlin, 2011).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the organoboron compound (such as this compound) transfers its organic group to the palladium .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it contributes to the formation of carbon-carbon bonds . This process is fundamental to the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

As a boronic acid, it is likely to have certain chemical properties, such as stability under mild conditions and functional group tolerance . These properties could potentially influence its bioavailability.

Result of Action

The primary result of this compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic compounds .

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the success of Suzuki-Miyaura cross-coupling reactions can depend on factors such as the choice of catalyst and the reaction conditions .

Safety and Hazards

The safety information for “[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

[2-(2,2,2-trifluoroethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2/c10-8(11,12)5-6-3-1-2-4-7(6)9(13)14/h1-4,13-14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEISZSOTYMTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408428-32-8
Record name [2-(2,2,2-trifluoroethyl)phenyl]boronic acid
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